![molecular formula C27H24N2O2S B2797273 4-(benzylthio)-2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine CAS No. 872208-80-5](/img/structure/B2797273.png)
4-(benzylthio)-2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine
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Overview
Description
Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure . These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and molecular weight.Chemical Reactions Analysis
This involves studying the compound’s reactivity. It includes identifying the types of reactions the compound undergoes, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This includes determining properties like melting point, boiling point, solubility, optical rotation, and pKa. Techniques like differential scanning calorimetry (DSC) and titration might be used .Scientific Research Applications
Synthesis and Chemical Properties
A catalyst-free, one-pot synthesis method for a new series of functionalized chromeno[2,3-d]pyrimidines has been developed, highlighting the versatility and eco-friendliness of these compounds. The process utilizes a three-component reaction, offering excellent yields, high atom economy, and easy isolation of products, making these derivatives accessible for further research and application in various fields (Brahmachari & Nayek, 2017).
Antimicrobial and Antitubercular Activities
Novel chromeno[2,3-d]pyrimidines have shown promising in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv and antimicrobial activity against various bacterial and fungal strains. These findings suggest potential applications of these compounds in developing new antimicrobial agents, contributing to the fight against infectious diseases (Kamdar et al., 2011).
Anticancer Properties
The synthesis of chromeno[2,3-d]pyrimidine derivatives and their evaluation for anticancer activities against colorectal cancer cell lines have been reported. Some derivatives exhibited potent inhibitory activity, indicating their potential as leads for developing new anticancer therapeutics. This highlights the importance of structural characterization and SAR studies in understanding the anticancer potential of these compounds (Choura et al., 2022).
Structure-Activity Relationships (SAR)
The design and synthesis of new benzo[h]chromene derivatives, including 7H-benzo[h]chromeno[2,3-d]pyrimidines, have been explored for their antitumor activities. The SAR studies provided insights into how different substitutions and fused rings at specific positions affect the biological activities of these compounds, guiding future design and optimization for enhanced therapeutic efficacy (Okasha et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-benzylsulfanyl-2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2S/c1-3-30-22-12-10-20(11-13-22)25-28-26-23(16-21-15-18(2)9-14-24(21)31-26)27(29-25)32-17-19-7-5-4-6-8-19/h4-15H,3,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUHTQSDZAHPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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